Barium hydride (BaH2)

Overview

Description

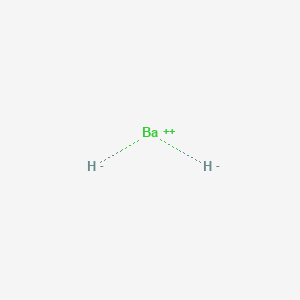

Barium hydride (BaH2) is a chemical compound with the chemical formula BaH2 . It appears as white to gray crystals .

Synthesis Analysis

Barium hydride can be prepared by reacting elemental barium with hydrogen at relatively high temperatures between 150-200 °C . It has been found that barium hydride can activate Ni for ammonia synthesis catalysis .Molecular Structure Analysis

The molecular structure of Barium hydride (BaH2) consists of one barium atom and two hydrogen atoms . More detailed structural analysis can be found in various studies .Chemical Reactions Analysis

Barium hydride reacts with oxygen and water . It is easily explosive when it is mixed with a solid oxidant such as a halide or chromate . It has been found that barium hydride can synergize with Co, leading to a much better low-temperature activity .Physical And Chemical Properties Analysis

Barium hydride has a molar mass of 139.343 g/mol and appears as white to gray crystals . It has a density of 4.16 g/cm^3 and decomposes at a melting point of 675 °C .Scientific Research Applications

Ionic Hydrogen Transport

Barium hydride exhibits a significant increase in ionic conductivity following a structural phase transition around 775 K . This property makes it a prototypical system for studying hydride ion diffusion, which is crucial for developing efficient energy storage devices . The enhanced ionic transport post-transition allows for effective conduction of hydride ions, making BaH2 a candidate for fuel cells and batteries where fast ionic diffusion of hydrogen is desired.

Ammonia Synthesis Catalysis

BaH2, when combined with nickel (Ni), catalyzes ammonia synthesis with an activity comparable to active Cs–Ru/MgO catalysts typically below 300 °C . The addition of BaH2 significantly reduces the apparent activation energy for the Ni catalyst, suggesting a strong synergistic effect between Ni and BaH2 for promoting nitrogen activation and hydrogenation to ammonia.

Energy Storage

The ability of barium hydride to undergo fast and reversible uptake and release of hydrogen positions it as a potential material for energy storage applications. Its high ionic conductivity and efficient hydrogen transport make it suitable for use in metal hydride-based energy storage systems .

Solid-State Hydrogen Transport

Understanding the atomic-scale diffusion mechanism in BaH2 can improve our understanding of solid-state hydrogen transport. This knowledge is vital for advancing the development of metal hydrides with improved kinetics for use in various energy devices .

Electrochemical Reactors

Barium hydride’s high hydride ion conductivity suggests its potential use in electrochemical reactors. These reactors require materials that can facilitate fast ion transport to ensure efficient operation .

Separation Membranes

The alkaline-earth hydrides, including BaH2, form a new family of materials that could be used in separation membranes. These membranes would benefit from the material’s ionic conductivity properties, allowing for selective ion transport and separation processes .

Mechanism of Action

Safety and Hazards

When handling Barium hydride, it is recommended to avoid breathing mist, gas or vapours. Avoid contacting with skin and eye. Use personal protective equipment. Wear chemical impermeable gloves. Ensure adequate ventilation. Remove all sources of ignition. Evacuate personnel to safe areas. Keep people away from and upwind of spill/leak .

properties

IUPAC Name |

barium(2+);hydride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/Ba.2H/q+2;2*-1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPYQMQIZFKTCMA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

[H-].[H-].[Ba+2] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

BaH2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

139.34 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Barium hydride (BaH2) | |

CAS RN |

13477-09-3 | |

| Record name | Barium hydride (BaH2) | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013477093 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Barium hydride (BaH2) | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Barium dihydride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.407 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Q & A

Q1: How does Barium hydride (BaH2) enhance the catalytic activity of metals like Nickel and Cobalt in ammonia synthesis?

A: The research indicates a strong synergistic effect between Barium hydride (BaH2) and these metals [, ]. Kinetic studies demonstrate that the addition of BaH2 drastically reduces the activation energy required for the reaction. This suggests that BaH2, with its hydridic nature (H-), plays a crucial role in nitrogen activation and subsequent hydrogenation to ammonia on the metal surface.

Q2: Can you elaborate on the proposed mechanism of action for Barium hydride (BaH2) in these catalytic systems?

A: While further research is needed to fully elucidate the mechanism, the studies suggest that BaH2 promotes the formation of a nitrogen-hydrogen intermediate species ([N-H]) on the catalyst surface after nitrogen fixation [, ]. This intermediate is then further hydrogenated by the hydride (H-) from BaH2, leading to the formation of ammonia (NH3) and regeneration of the active catalyst. This cycle allows for continuous ammonia production.

Q3: What are the implications of the lower activation energy observed with Barium hydride (BaH2) promoted catalysts?

A: The significantly lower activation energy achieved with these catalysts means that ammonia synthesis can potentially occur at much lower temperatures compared to traditional methods [, ]. This translates to a considerable reduction in energy consumption, making the process more environmentally friendly and cost-effective.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![Dibenzo[de,st]pentacene](/img/structure/B82999.png)

![2,6-Bis-(4-hydroxy-phenyl)-pyrrolo[3,4-f]isoindole-1,3,5,7-tetraone](/img/structure/B83012.png)